5,5,5-Trifluoropentane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

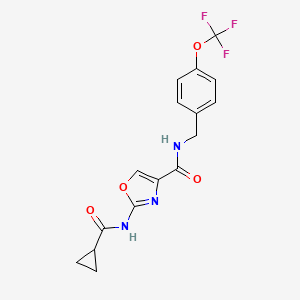

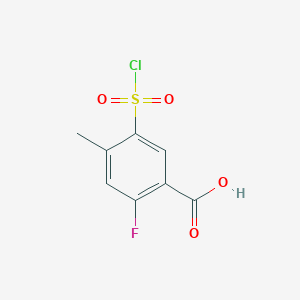

5,5,5-Trifluoropentane-1-sulfonamide, also known as trifluoropentanesulfonamide, is an organic compound . It has a molecular weight of 205.2 and is typically in powder form .

Molecular Structure Analysis

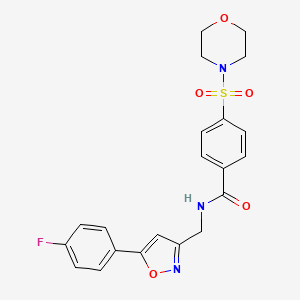

The molecular structure of 5,5,5-Trifluoropentane-1-sulfonamide can be represented by the InChI code:1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) . This indicates that the molecule consists of a pentane chain with three fluorine atoms attached to the fifth carbon atom, and a sulfonamide group attached to the first carbon atom . Physical And Chemical Properties Analysis

5,5,5-Trifluoropentane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 205.2 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Catalytic and Synthetic Applications : Trifluoromethanesulfonic (triflic) acid, related to trifluoropentane sulfonamide, is an excellent catalyst for cyclisation reactions in organic chemistry. These reactions lead to the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002). Additionally, triflamides, another related compound, are used as reagents, catalysts, or additives in a variety of organic reactions due to their NH-acidity, lipophilicity, and catalytic activity (Moskalik & Astakhova, 2022).

Chemical Synthesis of Prolines : N-[3-(Trifluoromethyl)homoallyl]sulfonamides, closely related to 5,5,5-Trifluoropentane-1-sulfonamide, are used in the synthesis of pyrrolidines, which are further processed into various prolines, including optically active prolines. These compounds have applications in organic synthesis and medicine (Nadano et al., 2006).

Formation of Heterocycles : Sulfonamides like trifluoromethanesulfonamide can condense with carbonyl compounds to form heterocycles, which have applications in various fields including organic chemistry and medicine (Shainyan & Meshcheryakov, 2009).

Polymer Composite Single-Ion Conductors : Lithium bis(trifluoromethane) sulfonamide, a compound related to 5,5,5-Trifluoropentane-1-sulfonamide, shows promise as an electrolyte salt in lithium batteries due to its good conductivity and high dissociation between the lithium cation and its anion. This application is significant in the development of more efficient battery technologies (Zhao et al., 2015).

Environmental Chemistry : The study of perfluorinated alkyl sulfonamides (PFASs), which include compounds similar to 5,5,5-Trifluoropentane-1-sulfonamide, is important in understanding their occurrence, partitioning, and human exposure in various environments (Shoeib et al., 2005).

Mecanismo De Acción

Target of Action

It is known that sulfonamides, a group of compounds to which 5,5,5-trifluoropentane-1-sulfonamide belongs, commonly target enzymes such as carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria

Biochemical Pathways

Sulfonamides in general are known to inhibit the synthesis of folic acid, thereby affecting dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,5,5-Trifluoropentane-1-sulfonamide. For instance, sulfonamides, due to their biological activity and high resistance to biodegradation, may have long residence times in both water and soil matrices . This could potentially influence the compound’s action and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

5,5,5-trifluoropentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWODOFTLIXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoropentane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)